molecular formula C18H23N3O4 B2977894 (R)-1-Cbz-4-boc-2-cyanopiperazine CAS No. 1374669-63-2; 955016-62-3

(R)-1-Cbz-4-boc-2-cyanopiperazine

Cat. No.: B2977894
CAS No.: 1374669-63-2; 955016-62-3
M. Wt: 345.399
InChI Key: INPROUMRGMMTSE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Cbz-4-boc-2-cyanopiperazine (CAS: 1374669-63-2) is a chiral piperazine derivative with a molecular formula of C₁₈H₂₃N₃O₄ and a molecular weight of 345.39 g/mol . It features three key functional groups:

  • Cbz (Carbobenzyloxy) group: A protective group for amines, removable via hydrogenolysis.
  • Boc (tert-Butoxycarbonyl) group: A base-labile protecting group for amines.
  • Cyano (-CN) substituent: A strong electron-withdrawing group at the 2-position of the piperazine ring.

This compound is used in pharmaceutical research, particularly as a building block for synthesizing bioactive molecules. It is commercially available with ≥98% purity and is supplied by multiple manufacturers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPROUMRGMMTSE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The piperazine scaffold is highly modular, and subtle changes in substituents significantly alter chemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS RN Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
(R)-1-Cbz-4-boc-2-cyanopiperazine 1374669-63-2 Cbz (1), Boc (4), -CN (2) C₁₈H₂₃N₃O₄ 345.39 High polarity due to -CN; dual protection
(R)-1-Boc-4-Cbz-2-methylpiperazine 128102-16-9 Boc (1), Cbz (4), -CH₃ (2) C₁₉H₂₇N₂O₄ 347.43 Methyl group enhances lipophilicity
(R)-1-Boc-2-cyanopyrrolidine 228244-20-0 Boc (1), -CN (2) C₁₀H₁₅N₂O₂ 195.24 Pyrrolidine ring (5-membered) vs. piperazine
N-Boc-4-cyanopiperidine 91419-52-2 Boc (1), -CN (4) C₁₁H₁₈N₂O₂ 210.27 Piperidine ring (6-membered, one N)
(R)-1-Boc-2-isopropylpiperazine 674792-04-2 Boc (1), -CH(CH₃)₂ (2) C₁₂H₂₄N₂O₂ 228.33 Bulky isopropyl group; lower polarity
(R)-4-Boc-2-piperazinecarboxylic acid 149057-19-2 Boc (1), -COOH (2) C₁₈H₂₄N₂O₆ 364.39 Carboxylic acid enables conjugation

Pharmacological Relevance

  • This compound: Used in protease inhibitor development (e.g., HIV-1) due to its ability to mimic peptide bonds .
  • Benzylpiperazine Derivatives (e.g., TFMPP) : Exhibit serotonergic activity, highlighting the piperazine scaffold’s versatility in CNS drug design .
  • Isopropyl-Substituted Analogs (CAS 674792-04-2) : Explored as kinase inhibitors, where steric bulk improves target selectivity .

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